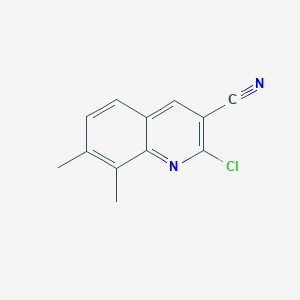

2-Chloro-7,8-dimethylquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-4-9-5-10(6-14)12(13)15-11(9)8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDISHIYBYNBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588997 | |

| Record name | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917746-03-3 | |

| Record name | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917746-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation & Solid-State Analysis: 2-Chloro-7,8-dimethylquinoline-3-carbonitrile

Executive Summary

Compound Class: Polysubstituted Quinoline Derivative Core Utility: Synthetic Intermediate, Pharmacophore Scaffold (TKIs, Alzheimer's pathology) Molecular Weight: 216.67 g/mol

This technical guide provides a rigorous framework for the structural characterization of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile . As a "privileged structure" in medicinal chemistry, this scaffold combines a lipophilic, sterically crowded 7,8-dimethyl region with two reactive handles: an electrophilic chlorine at C2 (susceptible to

While the specific crystallographic unit cell for the nitrile derivative is often proprietary or database-locked, this guide synthesizes confirmed data from its direct precursor (2-Chloro-7,8-dimethylquinoline-3-carbaldehyde ) and homologous 3-carbonitriles to establish a predictive structural model. It details the synthesis, crystallization protocols, and supramolecular analysis required for definitive characterization.

Chemical Context & Synthesis Strategy

The structural integrity of the crystal begins with purity. The synthesis of the title compound typically proceeds via the Meth-Cohn Vilsmeier-Haack cyclization , a robust protocol that constructs the quinoline core and installs the C2-Cl and C3-formyl functionalities simultaneously.

Synthetic Pathway

The transformation from the aldehyde precursor to the nitrile is the critical step affecting the final crystal packing (changing a hydrogen-bond donor/acceptor motif to a pure acceptor/dipole motif).

Reaction Flow:

-

Precursor: N-(2,3-dimethylphenyl)acetamide (derived from 2,3-dimethylaniline).

-

Cyclization: Vilsmeier-Haack reagent (

) yields the 3-carbaldehyde. -

Functionalization: Conversion of -CHO to -CN via oxime dehydration or direct condensation.

Visualization: Synthesis Workflow

The following diagram outlines the critical path to the target crystal, highlighting the key intermediate with known crystallographic data.

Caption: Synthetic route emphasizing the 3-carbaldehyde intermediate, which serves as the primary crystallographic reference point (Meth-Cohn, 1993).

Crystallographic Characterization

Since the nitrile derivative is an analog of the well-characterized aldehyde, we use the Principle of Isostructurality to predict its lattice behavior. The 7,8-dimethyl substitution pattern exerts a dominant steric influence, often forcing specific packing motifs regardless of the C3 substituent.

Reference Data: The Aldehyde Precursor

The crystal structure of the direct precursor, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, has been solved and serves as the template for the nitrile.

| Parameter | Value (Monoclinic Form) | Value (Orthorhombic Form) |

| Space Group | ||

| a ( | 17.449 | 20.454 |

| b ( | 4.627 | 6.739 |

| c ( | 14.377 | 7.567 |

| 113.30 | 90.00 | |

| Z | 4 | 4 |

| Planarity | RMS deviation < 0.06 | Mirror plane perpendicular to b |

Source: Acta Cryst. E (2009, 2010) - See References.

Structural Prediction for the Nitrile (Target)

Replacing the aldehyde (-CHO) with a nitrile (-CN) introduces specific changes to the lattice energy landscape:

-

Loss of Strong H-Bonding: The aldehyde often forms

chains. The nitrile is a weaker acceptor but a strong dipole. -

Linearity: The -CN group is linear and collinear with the C3-C(CN) bond, reducing steric bulk perpendicular to the ring plane compared to the aldehyde oxygen.

-

Predicted Space Group: Likely

or -

7,8-Dimethyl Sterics: The methyl groups at positions 7 and 8 create a "thick" edge to the molecule, preventing close face-to-face stacking on that side and often inducing a "slipped" stacking motif or zig-zag arrangement.

Supramolecular Architecture

Understanding the non-covalent interactions is vital for drug design (solubility/binding) and materials science.

Key Synthons

-

Stacking: The electron-deficient pyridyl ring (due to the N-atom and Cl-substitution) stacks with the electron-rich benzenoid ring of adjacent molecules.

-

Typical Distance: 3.5 - 3.8

(Centroid-to-Centroid).

-

-

Halogen Bonding (

): The C2-Chlorine is a potential halogen bond donor (sigma-hole) to the nitrile nitrogen or quinoline nitrogen of a neighboring molecule.-

Geometry: Linear approach (

).

-

-

Weak Hydrogen Bonds (

): The acidic proton at C4 is a prime donor for the nitrile nitrogen acceptor.

Visualization: Interaction Map

Caption: Supramolecular synthons driving the crystal packing. The Cl...N and Pi...Pi interactions are dominant directional forces.

Experimental Protocols

Crystallization Protocol (Self-Validating)

To obtain X-ray quality single crystals of the nitrile derivative:

-

Solvent Selection: Use a solvent with moderate polarity. Chloroform (

) or Ethanol/Ethyl Acetate (1:1) are preferred for quinolines. -

Method: Slow Evaporation.

-

Dissolve 20 mg of the compound in 2 mL of solvent.

-

Filter through a 0.45

PTFE syringe filter (crucial to remove nucleation sites). -

Cover the vial with Parafilm and pierce with 3-4 pinholes.

-

Store at 20°C in a vibration-free environment.

-

-

Validation: Crystals should appear as colorless blocks or prisms within 48-72 hours. If needles form, the evaporation is too fast; switch to a binary solvent diffusion (Hexane into Ethyl Acetate).

Structure Solution Workflow

-

Data Collection: Collect at 100K (cryo) to reduce thermal motion of the 7,8-methyl groups.

-

Space Group Determination: Check for systematic absences. Expect Monoclinic (

) or Triclinic ( -

Refinement:

-

Refine the Chlorine atom anisotropically first (heaviest atom).

-

Locate the Nitrile Carbon/Nitrogen in the difference Fourier map.

-

Alert: Watch for disorder in the 7,8-methyl groups, which is common in these derivatives.

-

References

-

Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. In Comprehensive Organic Synthesis.

-

Context: Foundational synthesis of 2-chloro-3-formylquinolines.[1]

-

-

Vinutha, N., et al. (2009). "2-Chloro-7,8-dimethylquinoline-3-carbaldehyde".[2] Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709.

-

Source:[Link]

- Context: Primary reference for the unit cell and packing of the direct precursor (Orthorhombic form).

-

-

Rao, T. V., et al. (2010). "1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one". Acta Crystallographica Section E, 66(4), o1001.[3]

-

Source:[Link]

- Context: Structural data on a derivative retaining the 2-Cl-7,8-dimethyl core, valid

-

- Foreman, M. R., et al. (2003). "Neutral and cationic nitrile ligands." Dalton Transactions.

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-7,8-dimethylquinoline-3-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of pharmacological activities, making the development of efficient and scalable synthetic routes a critical endeavor. This guide provides a comprehensive overview of the primary and alternative starting materials for the synthesis of this target molecule, delving into the chemical logic behind the chosen synthetic pathways and offering detailed experimental protocols.

Primary Synthetic Route: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of 2-chloro-7,8-dimethylquinoline-3-carbonitrile proceeds through a multi-step sequence commencing with readily available precursors. This pathway leverages the power of the Vilsmeier-Haack reaction for the construction of the quinoline core.

Core Starting Materials for the Vilsmeier-Haack Route

The synthesis begins with two fundamental building blocks:

-

2,3-Dimethylaniline: This substituted aniline serves as the foundational aromatic component from which the quinoline ring system is constructed. Its commercial availability and relatively low cost make it an attractive starting point.

-

Acetic Anhydride: A common and efficient acetylating agent used to prepare the necessary acetanilide intermediate.

Synthetic Workflow Overview

The synthesis can be logically divided into three key stages:

-

Acetylation of 2,3-Dimethylaniline: The initial step involves the protection of the amino group of 2,3-dimethylaniline via acetylation to form N-(2,3-dimethylphenyl)acetamide. This transformation is crucial as the acetamido group directs the subsequent cyclization and activates the aromatic ring for the Vilsmeier-Haack reaction.

-

Vilsmeier-Haack Cyclization: The cornerstone of this synthetic strategy, the Vilsmeier-Haack reaction of N-(2,3-dimethylphenyl)acetamide, simultaneously introduces the chloro and formyl functionalities while constructing the quinoline ring to yield 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.

-

Conversion to the Target Carbonitrile: The final step involves the transformation of the 3-formyl group into the desired 3-carbonitrile. This is typically achieved in a two-step sequence involving the formation of an intermediate aldoxime, followed by dehydration.

Experimental Protocols: Vilsmeier-Haack Route

Part 1: Synthesis of N-(2,3-dimethylphenyl)acetamide

Causality: The acetylation of 2,3-dimethylaniline is a standard procedure to introduce an acetyl group onto the nitrogen atom. This serves to moderate the reactivity of the amino group and provides the necessary functionality for the subsequent Vilsmeier-Haack cyclization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dimethylaniline | 121.18 | 12.12 g | 0.10 |

| Acetic Anhydride | 102.09 | 11.23 mL | 0.12 |

| Pyridine | 79.10 | 1 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,3-dimethylaniline (12.12 g, 0.10 mol) in dichloromethane (100 mL).

-

Add pyridine (1 mL) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (11.23 mL, 0.12 mol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,3-dimethylphenyl)acetamide as a solid, which can be recrystallized from ethanol/water if necessary.

Part 2: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

Causality: The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride and dimethylformamide, acts as an electrophile that attacks the electron-rich aromatic ring of the acetanilide. Subsequent intramolecular cyclization and hydrolysis lead to the formation of the 2-chloro-3-formylquinoline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2,3-dimethylphenyl)acetamide | 163.22 | 16.32 g | 0.10 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 27.8 mL | 0.30 |

| N,N-Dimethylformamide (DMF) | 73.09 | 23.2 mL | 0.30 |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (23.2 mL, 0.30 mol) to 0 °C.

-

Slowly add phosphorus oxychloride (27.8 mL, 0.30 mol) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Once the addition is complete, add N-(2,3-dimethylphenyl)acetamide (16.32 g, 0.10 mol) portion-wise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Part 3: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile

Causality: The conversion of the aldehyde to a nitrile is a two-step process. First, the aldehyde reacts with hydroxylamine to form an aldoxime. The subsequent dehydration of the aldoxime, often facilitated by reagents like acetic anhydride or thionyl chloride, yields the desired nitrile.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | 219.67 | 21.97 g | 0.10 |

| Hydroxylamine Hydrochloride | 69.49 | 8.34 g | 0.12 |

| Sodium Acetate | 82.03 | 9.84 g | 0.12 |

| Acetic Anhydride | 102.09 | 20 mL | - |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

Formation of the Aldoxime: In a 250 mL flask, dissolve 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (21.97 g, 0.10 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), and sodium acetate (9.84 g, 0.12 mol) in ethanol (100 mL).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it into cold water (200 mL).

-

Collect the precipitated solid (the aldoxime) by filtration and wash with water.

-

Dehydration to the Nitrile: Dry the crude aldoxime and place it in a flask with acetic anhydride (20 mL).

-

Heat the mixture at reflux for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid, which is the crude 2-chloro-7,8-dimethylquinoline-3-carbonitrile.

-

Purify the product by recrystallization from a suitable solvent such as ethanol.

Alternative Synthetic Route: The Friedländer Annulation

An alternative and powerful strategy for the synthesis of quinolines is the Friedländer annulation.[2] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

Core Starting Materials for the Friedländer Route

To synthesize 2-chloro-7,8-dimethylquinoline-3-carbonitrile via this route, the following starting materials would be required:

-

2-Amino-3,4-dimethylacetophenone: This ortho-aminoaryl ketone provides the benzene ring and the two methyl groups at the 7 and 8 positions of the final quinoline. Its synthesis typically involves the nitration of 3,4-dimethylacetophenone followed by reduction of the nitro group.

-

Ethyl Cyanoacetate: This molecule provides the remaining atoms for the pyridine ring of the quinoline, including the carbonitrile group at the 3-position.

Conceptual Workflow of the Friedländer Synthesis

Caption: Conceptual workflow of the Friedländer synthesis for the target molecule.

Rationale and Comparison:

The Friedländer synthesis offers a convergent approach to the quinoline core. However, it initially yields a 2-hydroxyquinoline (or its tautomeric 2-quinolone) derivative. A subsequent chlorination step, for instance with phosphorus oxychloride, would be necessary to obtain the final 2-chloro product. While potentially requiring fewer steps overall to construct the core ring system with the nitrile in place, the synthesis of the starting 2-amino-3,4-dimethylacetophenone can be multi-stepped. The Vilsmeier-Haack route, although linear, utilizes more readily accessible starting materials and provides direct access to the 2-chloro-substituted quinoline framework. The choice between these routes would depend on the availability of starting materials, desired scale, and overall process efficiency.

Conclusion

The synthesis of 2-chloro-7,8-dimethylquinoline-3-carbonitrile is most reliably achieved through the Vilsmeier-Haack reaction of N-(2,3-dimethylphenyl)acetamide, followed by conversion of the resulting aldehyde to the nitrile. This pathway is well-documented and utilizes common laboratory reagents. The Friedländer annulation presents a viable alternative, offering a more convergent synthesis of the quinoline core, albeit requiring a potentially more complex starting material and a final chlorination step. The selection of the optimal synthetic route will be guided by factors such as starting material availability, scalability, and the specific expertise of the research team. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important heterocyclic compound.

References

- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 53(4), 988-1010.

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-7,8-dimethylquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science. Its rigid structure and electron-deficient nature, arising from the embedded pyridine ring, make it a privileged scaffold for the development of a vast array of biologically active compounds and functional materials. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template in drug discovery.

This technical guide focuses on a specific, highly functionalized derivative: 2-Chloro-7,8-dimethylquinoline-3-carbonitrile . The presence of a chloro group at the 2-position, a carbonitrile moiety at the 3-position, and dimethyl substitution on the benzene ring at positions 7 and 8, endows this molecule with a unique combination of reactivity and potential for biological interaction. The chloro atom at C-2 is a key reactive handle, serving as an excellent leaving group for nucleophilic substitution reactions, thereby allowing for the introduction of a wide variety of functional groups. The electron-withdrawing carbonitrile group at C-3 can participate in various chemical transformations and may contribute to the molecule's interaction with biological targets. The dimethyl substitution pattern influences the molecule's lipophilicity and steric profile, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile, including its chemical identity, a detailed synthetic protocol, its reactivity profile, and a discussion of its potential applications in research and drug development.

Chemical Identity and Physicochemical Properties

CAS Number: 917746-03-3[2]

Molecular Formula: C₁₂H₉ClN₂[2]

Molecular Weight: 216.67 g/mol [2]

| Property | Value | Source |

| CAS Number | 917746-03-3 | [2] |

| Molecular Formula | C₁₂H₉ClN₂ | [2] |

| Molecular Weight | 216.67 g/mol | [2] |

| IUPAC Name | 2-chloro-7,8-dimethylquinoline-3-carbonitrile | N/A |

| SMILES | Cc1ccc2cc(C#N)c(Cl)nc2c1C | [2] |

| InChI | InChI=1S/C12H9ClN2/c1-7-3-4-9-5-10(6-14)12(13)15-11(9)8(7)2/h3-5H,1-2H3 | N/A |

Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile: A Two-Step Approach

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile can be efficiently achieved through a two-step process, commencing with the Vilsmeier-Haack reaction to construct the quinoline core, followed by the conversion of the resulting aldehyde to the target nitrile.

Step 1: Synthesis of the Precursor, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In the context of quinoline synthesis, it allows for the one-pot cyclization and formylation of N-arylacetamides. The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which then acts as the electrophile.[4]

Reaction Scheme:

Sources

Computational Design & Molecular Modeling of Substituted Quinolines

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibacterials (Ciprofloxacin - a fluoroquinolone), and emerging anticancer agents (Kinase inhibitors). However, the scaffold presents unique modeling challenges: pH-dependent protonation of the ring nitrogen, complex tautomeric equilibria in 4-hydroxy derivatives, and dual-binding modes (DNA intercalation vs. hydrophobic pocket binding).

This guide provides a validated computational framework for modeling substituted quinolines, moving beyond generic protocols to address the specific electronic and steric requirements of this heterocycle.

Part 1: Electronic Structure & Quantum Mechanics (QM)

The Tautomerism Challenge (4-Hydroxyquinolines)

A critical failure point in high-throughput virtual screening of quinolines is the incorrect assignment of tautomeric states. Substituted 4-hydroxyquinolines exist in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.

-

Scientific Reality: In solution and solid states, the keto form (4-quinolone) is generally thermodynamically preferred due to aromatic stabilization of the pyridone-like ring, despite the loss of full bicyclic aromaticity.

-

Modeling Protocol: Standard force fields (MMFF94, OPLS3e) often default to the aromatic enol form. You must validate the tautomer using Density Functional Theory (DFT) before docking.

Validated DFT Protocol for Quinolines

To determine the bioactive conformer and protonation state:

-

Software: Gaussian 16 / ORCA / Jaguar.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) is the gold standard for heterocyclic tautomerism.

-

Solvation: Use PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water (

) to mimic physiological conditions. Gas-phase calculations erroneously favor the enol form.

Data: Relative Stabilities of Quinoline Tautomers (Calculated)

| Derivative | State | Preferred Bioactive Form | ||

| 4-Hydroxyquinoline | Neutral | +1.2 kcal/mol (Keto) | -4.5 kcal/mol (Keto) | Keto (Quinolone) |

| 4-Aminoquinoline | Neutral | 0.0 kcal/mol (Amino) | -6.2 kcal/mol (Amino) | Amino (Imine unstable) |

| Quinoline (N-atom) | Protonated | N/A | pKa | Cationic at pH < 4.5 |

QM Workflow Diagram

Figure 1: QM workflow for determining the thermodynamically preferred tautomer of substituted quinolines prior to docking.

Part 2: Structure-Based Drug Design (Docking & MD)

Binding Modes: Intercalation vs. Groove Binding

Substituted quinolines exhibit two distinct binding mechanisms depending on the target.

-

DNA Intercalation: Planar quinoline systems (e.g., fluoroquinolones) slide between base pairs.

-

Requirement: The ligand must be kept planar during docking. Torsional constraints on the ring system are mandatory.

-

Key Interaction:

-

-

-

Kinase/Enzyme Inhibition: (e.g., EGFR inhibitors).[1]

-

Requirement: The Nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) in the hinge region.

-

Key Interaction: Hydrophobic burial of the benzene ring; H-bond with the backbone.

-

Validated Docking Protocol (AutoDock/Vina/Glide)

Step 1: Ligand Preparation

-

Protonation: If the quinoline has a basic side chain (e.g., piperazine in ciprofloxacin), protonate it at pH 7.4. The ring nitrogen (N1) is usually unprotonated in kinase inhibitors but may be protonated in DNA binders.

-

Minimization: Steepest descent (1000 steps) using MMFF94 force field.

Step 2: Grid Generation

-

For Kinases: Center grid on the co-crystallized ligand (e.g., Erlotinib binding site). Box size:

Å. -

For DNA: Center grid on the intercalation gap (between GC base pairs).

Step 3: Validation (Self-Validating System)

-

Redocking: Remove the native ligand from the PDB crystal structure. Dock it back in.

-

Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and crystal pose.

-

Pass Criteria:RMSD < 2.0 Å . If > 2.0 Å, adjust the grid box size or exhaustiveness.

Integrated Design Pipeline

Figure 2: Structure-based design pipeline emphasizing the integration of QM-derived ligand states into the docking workflow.

Part 3: Ligand-Based Design (QSAR)

When the receptor structure is unknown, 3D-QSAR (CoMFA/CoMSIA) is effective for quinolines.

Substitution Vectors

Analysis of Structure-Activity Relationships (SAR) reveals three critical vectors for quinoline modification:

-

Position 2: Tolerates bulky groups; ideal for modulating lipophilicity (LogP).

-

Position 4: Critical for biological activity. Electron-donating groups (e.g., -NH2, -OMe) here often enhance DNA binding affinity.

-

Position 6/7 (Benzo-ring): Halogenation (F, Cl) here blocks metabolic oxidation and improves half-life (

).

QSAR Table: Field Contributions

Based on CoMFA models for anticancer quinolines (e.g., against EGFR):

| Field Type | Contribution (%) | Interpretation |

| Steric | 55 - 60% | Bulky groups at Pos 2/4 often clash with the ATP pocket. |

| Electrostatic | 30 - 35% | Electron-withdrawing groups at Pos 6/7 increase potency. |

| Hydrophobic | 5 - 10% |

Part 4: ADMET Profiling (In Silico)

Quinolines are prone to specific toxicity issues that must be screened early.

-

hERG Inhibition (Cardiotoxicity):

-

Many quinolines block the hERG potassium channel, leading to QT prolongation.

-

In Silico Filter: Calculate pKa . If basic pKa > 8.0 and LogP > 3.0, the risk of hERG blockage increases significantly.

-

-

Mutagenicity (Ames Test):

-

Planar, intercalating quinolines can cause frameshift mutations.

-

Filter: Use structural alerts (e.g., nitro groups on the quinoline ring) to flag potential mutagens.

-

Part 5: References

-

Tautomerism Studies:

-

QSAR & Docking Methodologies:

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI Molecules (2023). Link

-

Computational Insights into DNA Intercalation: Molecular Docking and Dynamics. Juniper Publishers (2018). Link

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Bioorganic Chemistry (2025).[2][3][4][5][6] Link

-

-

ADMET & Drug Design Reviews:

Sources

- 1. Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of Chlorinated Quinoline Compounds

Introduction

Chlorinated quinoline compounds represent a critical class of heterocyclic aromatic molecules with extensive applications in medicinal chemistry and drug development.[1] Notable derivatives, such as chloroquine and hydroxychloroquine, have played a significant role in treating malaria and are under investigation for their therapeutic potential in autoimmune diseases and various cancers.[1][2] The addition of chlorine atoms to the quinoline structure significantly modifies the compound's physicochemical properties, biological activity, and, importantly, its toxicity profile.[1][3] Consequently, a comprehensive understanding and strict adherence to safety protocols for handling, storage, and disposal are essential to ensure the safety of laboratory personnel and the integrity of research outcomes.[4][5]

This guide provides an in-depth, technical overview of the safe handling of chlorinated quinoline compounds, designed for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices and provides self-validating protocols to foster a culture of safety and scientific integrity.

PART 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with chlorinated quinoline compounds is the foundation of safe laboratory practice.[6]

Toxicological Profile

The toxicity of chlorinated quinolines is highly dependent on the position and number of chlorine substitutions, as well as other functional groups present in the molecule.[7][8]

-

Acute Toxicity: Quinoline and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[4][9][10] For instance, the oral LD50 of quinoline in rats is 331 mg/kg, classifying it as moderately toxic.[7] Acute exposure can lead to symptoms such as headache, nausea, vomiting, and dizziness.[11] High doses of certain aminoquinolines like chloroquine can lead to severe toxicity with a narrow therapeutic margin, potentially causing cardiovascular effects and electrolyte imbalances.[2]

-

Genotoxicity and Mutagenicity: Many quinoline derivatives have demonstrated mutagenic properties, primarily through DNA adduction and intercalation.[7][10] Quinoline itself is considered genotoxic.[10] Interestingly, substitutions on the quinoline ring can modulate this activity; for example, a 3-fluoro substitution can inhibit mutagenicity.[7][8]

-

Carcinogenicity: Based on animal studies, quinoline is classified as a probable human carcinogen (Group B2).[8] Long-term exposure in animal models has been linked to the development of liver neoplasms.[7][8]

-

Organ-Specific Toxicity: The liver is a primary target for quinoline toxicity.[11][12] Some derivatives can also affect other organ systems. For example, following ingestion, lipophilic aminoquinolines like chloroquine and hydroxychloroquine are rapidly absorbed and can accumulate in various tissues including the liver, lungs, kidneys, and heart.[2]

Table 1: Physicochemical and Toxicity Data of Selected Chlorinated Quinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Acute Oral LD50 (Rat, mg/kg) | GHS Hazard Statements |

| 4-Chloroquinoline | C₉H₆ClN | 163.60 | 3.34 | 2.68 | No data | H302, H315, H319, H335 |

| 7-Chloroquinoline | C₉H₆ClN | 163.60 | 3.82 | 2.76 | No data | H302, H315, H319, H335 |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 1.50 | 3.63 | No data | H302, H315, H319, H335 |

| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 8.1, 10.2 | 4.6 | 30-50 mg/kg (estimated minimum lethal dose)[2] | H302 |

| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 335.87 | 4.89, 9.67 | 3.3 | No specific LD50, but significant toxicity reported at plasma levels of 2.05-18.16 µmol/L[2] | H302 |

| 7-Chloro-6-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | No data | No data | No data | H302, H315, H319, H335[4] |

Data compiled from various sources.[1][2][4] pKa and logP values can vary.[1]

Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experiment involving chlorinated quinolines.[13]

Diagram 1: Risk Assessment Workflow for Chlorinated Quinoline Compounds

Caption: A systematic workflow for assessing and mitigating risks associated with chlorinated quinoline compounds.

PART 2: Safe Handling and Engineering Controls

The primary goal of safe handling practices is to minimize exposure through the implementation of robust engineering controls and the consistent use of appropriate personal protective equipment (PPE).[6]

Engineering Controls

Engineering controls are the first and most effective line of defense in preventing chemical exposure.[13]

-

Ventilation: All work with chlorinated quinoline compounds should be conducted in a well-ventilated area.[9][12] A certified chemical fume hood is mandatory for any procedure that may generate dust, aerosols, or vapors.[14] For highly potent compounds, facilities should be designed with single-pass air systems to prevent cross-contamination.[13]

-

Containment: For handling highly potent chlorinated quinolines (OELs < 1 µg/m³), containment solutions such as glove boxes or isolators are necessary to provide a physical barrier between the operator and the chemical.[6][13] Process isolation, ensuring the compound remains within sealed equipment during manufacturing, is also a key strategy.[13]

Personal Protective Equipment (PPE)

PPE should be considered a secondary control measure, used in conjunction with engineering controls.[13] The selection of PPE must be based on a thorough risk assessment of the specific compound and procedure.[5]

Table 2: Recommended Personal Protective Equipment for Handling Chlorinated Quinolines

| PPE Category | Item | Specifications and Remarks |

| Eye/Face Protection | Safety Glasses or Goggles | Must be worn at all times. Should conform to EN 166 (EU) or NIOSH (US) standards.[5][14] A full-face shield may be necessary for splash hazards.[15] |

| Skin and Body Protection | Gloves | Chemically resistant gloves (e.g., neoprene or butyl rubber) are required.[15] Gloves must be inspected for integrity before each use.[5] |

| Lab Coat/Protective Clothing | A lab coat should be worn to prevent skin exposure.[16] For larger quantities or highly potent compounds, a chemical-resistant suit may be required.[13][17] | |

| Respiratory Protection | Respirator | If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][12][17] Fit-testing is mandatory.[15] |

PART 3: Standard Operating Procedures (SOPs)

Detailed and validated SOPs are crucial for ensuring consistency and safety in the laboratory.

Protocol for Weighing and Solution Preparation

-

Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is functioning correctly.

-

Weighing: If possible, weigh solids in a containment device such as a glove box or a ventilated balance enclosure. If a fume hood is used, ensure the sash is at the appropriate height.

-

Solution Preparation: Add the solvent to the weighed compound slowly to avoid splashing. Use a sealed container for mixing.

-

Cleaning: Decontaminate all surfaces and equipment after use. Dispose of all contaminated materials as hazardous waste.

Protocol for Synthesis of Chlorinated Quinolines

The synthesis of chlorinated quinolines often involves hazardous reagents and intermediates.[18][19] A general workflow is presented below, but specific procedures must be adapted based on the reaction being performed.

Diagram 2: General Workflow for the Synthesis of Chlorinated Quinolines

Caption: A generalized workflow for the synthesis of chlorinated quinoline compounds.

Detailed Steps:

-

Risk Assessment: Before beginning, conduct a thorough risk assessment for all reactants, intermediates, and products.

-

Reagent Preparation: Prepare all reagents in a chemical fume hood, wearing appropriate PPE.

-

Reaction Setup: Assemble the reaction apparatus in a fume hood. If the reaction is air or moisture sensitive, use an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Workup and Extraction: Once the reaction is complete, carefully quench the reaction and perform an aqueous workup and extraction in the fume hood.

-

Purification: Purify the crude product using techniques such as crystallization or column chromatography.

-

Characterization: Characterize the final product using appropriate analytical methods (e.g., NMR, MS).

-

Storage and Waste Disposal: Store the purified product in a properly labeled, sealed container in a designated storage area.[9][12] Dispose of all chemical waste according to institutional and regulatory guidelines.[4]

PART 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.[11]

Spill Management

-

Evacuate: Immediately evacuate the affected area.[4]

-

Alert: Notify your supervisor and institutional safety personnel.

-

Ventilate: Ensure the area is well-ventilated.[4]

-

Contain: If it is safe to do so, contain the spill using an inert absorbent material such as diatomite or universal binders.[4][12]

-

Cleanup: Trained personnel wearing appropriate PPE should clean up the spill.

-

Disposal: Dispose of all contaminated materials as hazardous waste.[4]

First Aid for Exposure

-

Inhalation: Move the affected person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][12]

-

Skin Contact: Quickly remove contaminated clothing. Wash the affected skin with large amounts of soap and water.[11][20] Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[11][21] Seek immediate medical attention.[12]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Give one or two glasses of water to drink.[12][21] Seek immediate medical attention.[12]

PART 5: Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store chlorinated quinoline compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11][12][14]

-

Keep containers tightly closed and protected from light, as some quinolines are light-sensitive.[12]

-

Store in an area without drain or sewer access.[12]

Disposal

All waste containing chlorinated quinoline compounds, including empty containers and contaminated materials, must be treated as hazardous waste.[4]

-

Segregation: Segregate chlorinated quinoline waste from non-hazardous waste.[4]

-

Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name.[4]

-

Disposal: Arrange for the collection and disposal of hazardous waste by a licensed and certified hazardous waste disposal company.[4] Do not dispose of chlorinated quinolines down the drain or in regular trash.[4][22]

Conclusion

Chlorinated quinoline compounds are valuable tools in drug discovery and development, but they also present significant health and safety risks. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed standard operating procedures, researchers can handle these compounds safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the chemical properties and toxicological profiles of these compounds, is paramount to protecting both the individual and the integrity of the scientific process.

References

- Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds - Benchchem. (n.d.).

- Proper Disposal of 7-Chloro-6-nitroquinoline: A Guide for Laboratory Professionals - Benchchem. (n.d.).

- Marraffa, J. M., et al. (2020). Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians. The American Journal of Emergency Medicine, 38(7), 1475-1483.

- Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- ICSC 0071 - QUINOLINE. (2021). International Labour Organization & World Health Organization.

- Quinoline - SAFETY DATA SHEET. (2025). Penta chemicals.

- Safety Data Sheet: quinoline. (n.d.). Chemos GmbH&Co.KG.

- QUINOLINE - CAMEO Chemicals. (n.d.). NOAA.

- Levin, M. (2010). Containment of High-Potency Products in a GMP Environment. BioProcess International.

- Potent compound safety in the laboratory. (2026). tks.

- Quinolines: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

- Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). U.S. Environmental Protection Agency.

- Quinone - IDLH. (n.d.). NIOSH | CDC.

- Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals.

- The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins.

- How to Promote Lab Safety When Working with Chemicals? (2020). Lab Pro.

- The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. (2025). MESA.

- Personal protective equipment for handling Quinine Hydrochloride. (2025). Benchchem.

- Recommendations for Occupational Safety and Health. (n.d.). CDC Stacks.

- Quinoline Toxicological Summary. (2023). Minnesota Department of Health.

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules, 27(3), 996.

- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate.

- Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. (n.d.). Benchchem.

- SAFETY DATA SHEET - Quinoline. (2012). Fisher Scientific.

- Chlorine Safety. (n.d.). Texas Department of Insurance.

- Chlorine. (2025). CCOHS.

- Process for the preparation of chlorinated quinolines. (n.d.). Google Patents.

- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin–Madison.

- Material Safety Data Sheet - Quinoline. (2010). ScienceLab.com.

- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). European Journal of Medicinal Chemistry.

- Chlorination Safety Protocols & PPE for Water Disinfection. (n.d.). Pipe Testing Services.

- Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.

- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(19), 13402-13419.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate.

- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.

- 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (2013). Electronic Code of Federal Regulations (eCFR).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agnopharma.com [agnopharma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iris.epa.gov [iris.epa.gov]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. nj.gov [nj.gov]

- 12. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 13. bioprocessintl.com [bioprocessintl.com]

- 14. fishersci.com [fishersci.com]

- 15. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]

- 16. labproinc.com [labproinc.com]

- 17. CCOHS: Chlorine [ccohs.ca]

- 18. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. chemos.de [chemos.de]

- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Methodological & Application

Application Notes & Protocols: Derivatization of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile for Biological Screening

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic motif is present in numerous natural products, such as the antimalarial alkaloid quinine, and forms the core of many synthetic drugs.[2] Quinoline-based compounds have demonstrated a remarkable spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The versatility of the quinoline scaffold stems from its unique electronic properties and the multiple positions available for functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interactions with biological targets.[4]

The subject of this guide, 2-chloro-7,8-dimethylquinoline-3-carbonitrile, is a particularly attractive starting material for the generation of diverse compound libraries for biological screening. The molecule possesses two key reactive handles: the electrophilic C2-chloro substituent and the C3-carbonitrile group. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of amine, thiol, and oxygen nucleophiles.[5][6][7] Concurrently, the carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can serve as a bioisosteric replacement for other functional groups, influencing the molecule's polarity and hydrogen bonding capacity.[8][9]

This document provides a detailed guide for the derivatization of 2-chloro-7,8-dimethylquinoline-3-carbonitrile, outlining strategic approaches and detailed protocols for creating a library of novel compounds for biological evaluation.

Strategic Derivatization Workflow

The derivatization strategy for 2-chloro-7,8-dimethylquinoline-3-carbonitrile is centered around a two-pronged approach: modification at the C2 position via nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and transformation of the C3-carbonitrile group. This parallel and sequential approach allows for the rapid generation of a structurally diverse library of compounds.

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. Application of Nitrile in Drug Design [sioc-journal.cn]

High-Efficiency Conversion of Quinoline Carbonitriles to Carboxylic Acids: Protocols and Process Control

APPLICATION NOTE: AN-QCN-2026

Executive Summary

Quinoline-carboxylic acids are "privileged scaffolds" in medicinal chemistry, serving as precursors for antimalarials (e.g., quinine analogs), fluoroquinolone antibiotics, and NK3 receptor antagonists. The hydrolysis of the cyano group (-CN) on the electron-deficient quinoline ring presents unique challenges compared to aliphatic nitriles. The basicity of the quinoline nitrogen (

This guide details three validated workflows: Acidic Hydrolysis (Method A) for robust scale-up, Alkaline Peroxide Hydrolysis (Method B) for acid-sensitive substrates, and Microwave-Assisted Hydrolysis (Method C) for high-throughput medicinal chemistry.

Mechanistic Pathways & Strategic Selection

The conversion involves two distinct hydration events:

-

Hydration: Nitrile (

) -

Hydrolysis: Primary Amide

Carboxylic Acid (

In quinolines, the electron-withdrawing nature of the ring accelerates Step 1 but can make Step 2 sluggish, often requiring forcing conditions.

Decision Matrix: Selecting Your Method

| Feature | Method A: Acidic (H₂SO₄) | Method B: Basic (NaOH/H₂O₂) | Method C: Microwave |

| Primary Mechanism | Electrophilic Activation | Nucleophilic Attack (Hydroperoxide) | Thermal/Kinetic Acceleration |

| Substrate Scope | Halogenated quinolines, acid-stable groups | Acid-labile groups (acetals), 2-substituted | Library synthesis (mg scale) |

| Key Risk | Decarboxylation (at >140°C) | Nucleophilic aromatic substitution ( | Pressure build-up |

| Throughput | High (Batch) | Medium | High (Parallel) |

Pathway Visualization

The following diagram illustrates the divergent pathways and the critical "Amide Trap" where reactions often stall.

Caption: Mechanistic flow showing the activation of the nitrile and the thermodynamic sink at the primary amide stage.

Method A: Strong Acid Hydrolysis (The Gold Standard)

Best for: Scale-up (>10g), halogenated quinolines, and substrates requiring rigorous purification.

Scientific Rationale

Protonation of the quinoline nitrogen and the nitrile nitrogen significantly increases the electrophilicity of the cyano carbon, overcoming the deactivation caused by the electron-poor ring. Sulfuric acid is preferred over HCl to achieve higher reflux temperatures (

Protocol

Reagents:

-

Quinoline-carbonitrile (1.0 equiv)

-

Sulfuric Acid (60% v/v in water) - Note: Concentration is critical. >80% causes charring; <40% is too slow.

-

Glacial Acetic Acid (optional co-solvent for lipophilic substrates).

Step-by-Step:

-

Dissolution: Charge the quinoline-carbonitrile into a round-bottom flask. Add 60%

(10 mL per gram of substrate). -

Reflux: Heat to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (

) will disappear; the amide (

-

-

Quench: Cool the reaction mixture to

in an ice bath. -

Isoelectric Precipitation (CRITICAL):

-

Slowly add 20% NaOH or

dropwise with vigorous stirring. -

Target pH: Adjust pH to 3.5–4.5.

-

Why? The quinoline nitrogen is basic (

) and the carboxylic acid is acidic (

-

-

Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (

) and acetone (

Method B: Alkaline Peroxide Hydrolysis (Radziszewski Modification)

Best for: Acid-sensitive substrates or when "stalling" at the amide is observed in standard base hydrolysis.

Scientific Rationale

Standard alkaline hydrolysis often stops at the amide because the amide anion is resonance-stabilized and resistant to nucleophilic attack. Adding Hydrogen Peroxide (

Protocol

Reagents:

-

Quinoline-carbonitrile (1.0 equiv)

-

NaOH (4.0 equiv)

- (30% aq. solution, 2.0 equiv)

-

Ethanol/Water (1:1 v/v)

Step-by-Step:

-

Setup: Dissolve substrate in Ethanol/Water. Add NaOH.[1][2][3][4]

-

Activation: Add

dropwise at room temperature. (Caution: Exothermic). -

Hydrolysis: Heat to

for 2 hours.-

Note: If the amide persists, add another 2.0 equiv of NaOH and raise temp to reflux.

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

The residue is the sodium salt of the quinoline acid (soluble in water).

-

Acidify with 1M HCl to pH 3–4 to precipitate the free acid.

-

Method C: Microwave-Assisted Hydrolysis

Best for: Medicinal chemistry libraries, rapid screening, and difficult substrates.

Scientific Rationale

Microwave irradiation provides direct dielectric heating of the polar reaction medium. This overcomes the activation energy barrier for the amide-to-acid transition significantly faster than convective heating.

Protocol

Instrument: CEM Discover or Biotage Initiator.

Parameters:

| Parameter | Setting |

|---|

| Solvent | 20% NaOH (aq) or 50%

Workflow:

-

Load substrate (100–500 mg) into a microwave vial.

-

Add solvent (2–4 mL). Cap with a crimp top.

-

Irradiate using "Dynamic" mode (hold temp, adjust power).

-

Safety Warning: Quinolines can decarboxylate at

. Do not overshoot temperature. -

Decap carefully after cooling (pressure release). Proceed to isoelectric precipitation (see Method A).

Analytical Validation & Troubleshooting

Quality Control Metrics

| Test | Expected Result | Interpretation |

| IR Spectroscopy | Loss of peak at | Complete consumption of Nitrile. |

| IR Spectroscopy | New broad band | Formation of O-H (Carboxylic Acid). |

| 1H NMR | Downfield shift of ring protons | Due to electron-withdrawing COOH vs CN. |

| LC-MS | Mass shift +19 Da (CN to COOH) | Standard hydrolysis ( |

Troubleshooting the "Zwitterion Trap"

Problem: No precipitate forms upon acidification of the basic extract.

Root Cause: The pH is too low (< 2). The quinoline nitrogen protonates, forming a soluble cationic salt (

References

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Frontiers in Chemistry. (Review of microwave techniques for nitrogen heterocycles). [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (Mechanistic grounding for acid/base hydrolysis).[1][5] [Link]

-

Nitrile to Acid - Common Conditions. Common Organic Chemistry. (Standard reagents and conditions). [Link]

-

Nitrilase: A Promising Biocatalyst in Industrial Applications. PubMed / Critical Reviews in Biotechnology. (For enzymatic/green alternatives). [Link]

-

Microwave-assisted Friedländer Quinoline Synthesis. Bentham Science. (Context for microwave stability of quinoline rings). [Link]

Sources

- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

Application Note: Chemoselective Reduction of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile

The following Application Note and Protocol guide is designed for immediate implementation in a research or drug discovery setting. It prioritizes chemoselectivity—specifically the preservation of the 2-chloro substituent—while effecting the reduction of the 3-carbonitrile group.

Executive Summary

The reduction of 2-chloro-7,8-dimethylquinoline-3-carbonitrile (1) is a pivotal transformation in the synthesis of bioactive quinoline scaffolds. The presence of the labile 2-chloro substituent presents a significant chemoselectivity challenge. Standard hydrogenation (H₂/Pd) or aggressive hydride reductions often lead to hydrodehalogenation (loss of Cl), destroying the handle required for subsequent nucleophilic substitutions (

This guide details two distinct, high-fidelity protocols:

-

Partial Reduction: Synthesis of the Aldehyde using DIBAL-H at cryogenic temperatures.

-

Full Reduction: Synthesis of the Primary Amine using Borane-Dimethyl Sulfide (BMS), avoiding the dechlorination risks associated with Lithium Aluminum Hydride (LAH).

Chemoselectivity & Reagent Selection

The following decision matrix justifies the selection of reagents based on electronic and steric demands.

| Reagent | Target Product | Risk Profile | Recommendation |

| DIBAL-H (-78°C) | Aldehyde (-CHO) | Low. Cryogenic conditions prevent over-reduction and C-Cl cleavage. | Primary Protocol A |

| LiAlH₄ (LAH) | Amine (-CH₂NH₂) | High. Frequently causes hydrodehalogenation (Cl removal) at the 2-position. | Not Recommended |

| H₂ / Pd-C | Amine (-CH₂NH₂) | Critical. Rapid hydrogenolysis of the C-Cl bond occurs before nitrile reduction. | Avoid |

| Borane-DMS (BMS) | Amine (-CH₂NH₂) | Low. Electrophilic reduction mechanism spares the electron-deficient C-Cl bond. | Primary Protocol B |

| NaBH₄ / CoCl₂ | Amine (-CH₂NH₂) | Medium. Effective, but cobalt residues can be difficult to remove from quinoline nitrogens. | Alternative |

Protocol A: Partial Reduction to Aldehyde

Target: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Reagent: Diisobutylaluminum hydride (DIBAL-H) Mechanism: Formation of a stable aluminum-imine intermediate which hydrolyzes to the aldehyde upon acidic workup.

Mechanistic Pathway (DIBAL-H)

The stability of the tetrahedral intermediate at -78°C is the key to preventing over-reduction to the alcohol.

Figure 1: Mechanistic pathway for the selective reduction of nitrile to aldehyde using DIBAL-H.[1]

Experimental Procedure

Safety: DIBAL-H is pyrophoric. All transfers must use cannula or oven-dried syringes under Argon/Nitrogen.

Materials:

-

Substrate (1): 1.0 eq (e.g., 2.16 g, 10 mmol)

-

DIBAL-H (1.0 M in Toluene): 1.2 eq (12 mL)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration)

-

Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask. Cool to -78°C (Dry ice/Acetone bath). Maintain inert atmosphere (

). -

Dissolution: Dissolve the nitrile (1) in anhydrous DCM. Cannulate this solution into the reaction flask.

-

Addition: Add DIBAL-H solution dropwise over 30 minutes via syringe pump or pressure-equalizing dropping funnel. Crucial: Internal temperature must not exceed -70°C.

-

Incubation: Stir at -78°C for 2–3 hours. Monitor by TLC (Note: The intermediate imine may streak; look for disappearance of starting material).

-

Quench (The Rochelle Method):

-

While still at -78°C, add MeOH (2 mL) dropwise to destroy excess hydride.

-

Remove cooling bath and allow to warm to 0°C.

-

Add saturated aqueous Rochelle’s salt solution (20 mL).

-

-

Workup: The mixture will form a gelatinous emulsion. Vigorously stir at room temperature for 1–2 hours until two clear layers appear (the aluminum salts chelate into the aqueous phase).

-

Extraction: Separate layers. Extract aqueous phase with DCM (2x). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Full Reduction to Primary Amine

Target: (2-Chloro-7,8-dimethylquinolin-3-yl)methanamine

Reagent: Borane-Dimethyl Sulfide Complex (BMS)

Rationale: Borane (

Reaction Workflow

This workflow ensures complete conversion of the intermediate borazine to the free amine.

Figure 2: Workflow for the chemoselective reduction of nitrile to amine using Borane-DMS.

Experimental Procedure

Materials:

-

Substrate (1): 1.0 eq

-

Borane-Dimethyl Sulfide (2.0 M in THF): 3.0 eq

-

Solvent: Anhydrous THF

-

Workup Reagents: Methanol, 10% HCl, 2M NaOH.

Step-by-Step:

-

Setup: Oven-dry a round bottom flask equipped with a reflux condenser and a trap for dimethyl sulfide (noxious odor). Purge with Argon.

-

Addition: Dissolve substrate in THF. Add BMS solution dropwise at 0°C.

-

Reaction: Allow to warm to room temperature, then heat to gentle reflux (66°C) for 3–5 hours.

-

Checkpoint: Monitor IR spectroscopy for the disappearance of the nitrile stretch (~2220

).

-

-

Quench (Critical): Cool to 0°C. Very slowly add Methanol. Massive hydrogen evolution will occur.

-

De-complexation: The amine is currently complexed with Boron. Add 10% HCl (aq) or HCl in MeOH and reflux for 1 hour to break the B-N bond.

-

Isolation:

-

Cool to RT. Concentrate to remove bulk THF/MeOH.

-

Dilute with water.[2] The solution should be acidic.[3] Wash with Ether (removes non-basic impurities).

-

Basify: Add 2M NaOH dropwise to the aqueous layer until pH > 10. The free amine will precipitate or oil out.

-

Extract with DCM (3x). Dry (

) and concentrate.[2]

-

Analytical Validation

Successful synthesis is validated by the following spectral shifts:

| Feature | Nitrile Precursor (1) | Aldehyde Product (Protocol A) | Amine Product (Protocol B) |

| IR ( | ~2220 (sharp, CN) | ~1690 (strong, C=O) | ~3300-3400 (broad, NH) |

| 1H NMR | No signal > 9 ppm | Singlet ~10.4 ppm (-CHO) | Singlet/Broad ~4.1 ppm (-CH₂-) |

| 13C NMR | ~116 ppm (CN) | ~189 ppm (C=O) | ~42 ppm (CH₂-NH₂) |

Troubleshooting & Optimization

-

Issue: Dechlorination observed (Product contains 2-H instead of 2-Cl).

-

Cause: Temperature too high during DIBAL addition or presence of Pd contaminants in glassware.

-

Fix: Strictly maintain -78°C. Ensure glassware is acid-washed to remove metal traces.

-

-

Issue: Low Yield in Amine Synthesis.

-

Cause: Incomplete hydrolysis of the Boron-Amine complex.

-

Fix: Extend the acidic reflux step (Step 5 in Protocol B). Ensure pH is sufficiently high (>10) during extraction.

-

References

-

Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines: Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier-Haack Reaction in the Synthesis of Quinolines.

-

DIBAL-H Reduction Mechanism & Protocol: BenchChem Technical Guides. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction.

-

Selective Reduction of Nitriles with Borane: Brown, H. C., et al. (1982).[4] Selective Reductions.[1][4][5][6][7] 29. A Simple Technique To Achieve an Enhanced Rate of Reduction... by Borane-Dimethyl Sulfide.[4][6] Journal of Organic Chemistry. (Validated via Calvin.edu repository).

-

Chemoselectivity in Quinoline Derivatives: Muscia, G. C., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

The Strategic Application of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile in Modern Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products, most notably the anti-malarial alkaloid quinine, has inspired generations of scientists. Quinoline derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][2][3] This versatility stems from the scaffold's ability to present functional groups in a defined three-dimensional space, allowing for precise interactions with a multitude of biological targets. The inherent aromaticity and the presence of a nitrogen atom also contribute to favorable pharmacokinetic properties.

Within this important class of heterocycles, 2-Chloro-7,8-dimethylquinoline-3-carbonitrile emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of its functional groups—a reactive chlorine atom at the 2-position, a synthetically malleable nitrile group at the 3-position, and methyl groups at the 7 and 8-positions—offers a multi-pronged approach for chemical diversification and the exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this key intermediate.

Synthetic Pathways to 2-Chloro-7,8-dimethylquinoline-3-carbonitrile and its Precursors

The primary and most efficient route to the quinoline core of the title compound is through the Vilsmeier-Haack reaction. This reaction facilitates the chlorination, formylation, and cyclization of an appropriate acetanilide in a one-pot procedure.[4] Subsequently, the aldehyde functionality can be readily converted to the target nitrile.

Protocol 1: Synthesis of the Precursor, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

This protocol is adapted from the well-established Vilsmeier-Haack cyclization of N-arylacetamides.[4]

Causality: The Vilsmeier-Haack reagent, a chloroiminium salt, is a potent electrophile that formylates and chlorinates the activated aromatic ring of the acetanilide, leading to a cascade of reactions that culminates in the formation of the quinoline ring system.

-

Step 1: Preparation of the Vilsmeier-Haack Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 30 mmol) to 0°C (ice bath). Slowly add phosphorus oxychloride (POCl₃, 70 mmol) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier-Haack adduct.

-

Step 2: Reaction with Acetanilide: To the prepared Vilsmeier-Haack reagent, add N-(2,3-dimethylphenyl)acetamide (10 mmol).

-

Step 3: Cyclization: Heat the reaction mixture to 80°C (353 K) and maintain for 15 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Isolation: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Step 5: Purification: The crude 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the pure product.[4]

Protocol 2: Conversion of Aldehyde to 2-Chloro-7,8-dimethylquinoline-3-carbonitrile

This protocol is based on the efficient conversion of aldehydes to nitriles using iodine in aqueous ammonia.[5]

Causality: This method provides a mild and effective way to convert the aldehyde to a nitrile. The reaction likely proceeds through the formation of an aldimine intermediate, which is then oxidized by iodine to the nitrile.

-

Step 1: Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (1 mmol) in a suitable solvent such as THF or dioxane.

-

Step 2: Reagent Addition: Add an aqueous solution of ammonia (e.g., 28%) followed by a solution of iodine (in slight excess).

-

Step 3: Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Step 4: Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Step 5: Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Medicinal Chemistry Applications and Derivatization Strategies

The true value of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile lies in its potential as a versatile scaffold for building libraries of bioactive molecules. The chloro and nitrile groups serve as key handles for introducing a wide array of chemical functionalities.

Nucleophilic Substitution at the C2-Position

The chlorine atom at the C2-position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine, alcohol, and thiol-containing fragments, which are crucial for modulating the pharmacological properties of the resulting compounds.

-

Reaction with Amines: A wide variety of primary and secondary amines can displace the chloride to form 2-aminoquinoline derivatives. These reactions are often catalyzed by an acid or base and can be performed under conventional heating or microwave irradiation to accelerate the reaction time. The resulting aminoquinolines are key pharmacophores in many kinase inhibitors and antibacterial agents.

-

Reaction with O- and S-Nucleophiles: Alkoxides and thiolates can also displace the C2-chloride to yield the corresponding ether and thioether derivatives, further expanding the chemical space for drug discovery.

Transformations of the C3-Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. These functional groups can serve as hydrogen bond donors and acceptors, which are critical for target engagement.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[6] This introduces a basic center and a point for further derivatization.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, which have shown significant antimicrobial activity.[5]

Potential Therapeutic Targets and Biological Activities

While specific biological data for derivatives of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile is not extensively reported, the broader class of quinoline-3-carbonitriles has been implicated in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases.[1] Receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met are crucial for cancer cell proliferation, survival, and angiogenesis.[7] The quinoline scaffold can serve as a template for designing potent kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

Table 1: Examples of Biologically Active Quinoline Derivatives

| Compound Class | Biological Target | Reported Activity | Reference |

| 4-Anilinoquinolines | EGFR | High inhibitory activity | |

| 4-Phenoxyquinolines | Anticancer | Antiproliferative compounds | |

| Quinolone Derivatives | DNA Gyrase/Topoisomerase IV | Antibacterial | [8] |

| Quinoline-3-carbonitriles | Tpl2 Kinase | Inhibition of TNFα production | [5] |

| Tetrahydrobenzo[h]quinoline-3-carbonitriles | α-amylase / α-glucosidase | IC₅₀ = 3.42–15.14 µM / 0.65–9.23 µM | [9] |

Antibacterial Activity

The quinolone antibiotics, which feature a related core structure, are potent antibacterial agents that target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[8] Derivatives of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile could be explored for their potential as novel antibacterial agents, especially against resistant strains. The nitrile group may mimic key interactions of the carboxylic acid group found in traditional quinolones.

Experimental Protocols for Derivatization and Biological Evaluation

Protocol 3: Synthesis of a 2-Amino-7,8-dimethylquinoline-3-carbonitrile Derivative

This protocol provides a general method for the nucleophilic substitution of the C2-chloride with an amine.

-

Step 1: Reaction Setup: In a sealed tube, combine 2-Chloro-7,8-dimethylquinoline-3-carbonitrile (1 mmol), the desired primary or secondary amine (1.2 mmol), and a suitable solvent such as 2-ethoxyethanol or NMP.

-

Step 2: Catalyst Addition: Add a catalytic amount of a base (e.g., K₂CO₃ or DIPEA) or an acid (e.g., HCl).

-